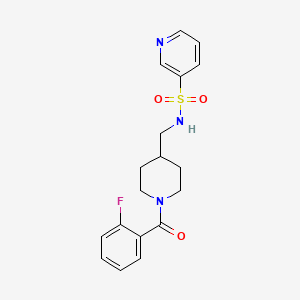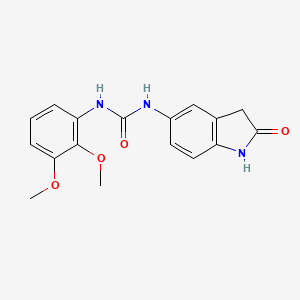
1-(1-(Quinoxalin-2-yl)pyrrolidin-3-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-(Quinoxalin-2-yl)pyrrolidin-3-yl)ethanone is a compound that can be associated with a class of heterocyclic compounds that exhibit a wide range of biological activities. The compound features a quinoxaline moiety, which is a fused ring system consisting of a benzene ring and a pyrazine ring. This structural motif is common in compounds with potential pharmacological properties.
Synthesis Analysis
The synthesis of related pyrrolo[1,2-a]quinoxaline derivatives has been reported using iron-catalyzed intramolecular C(sp(2))-N cyclization of 1-(N-arylpyrrol-2-yl)ethanone O-acetyl oximes. This method involves N-O bond cleavage and intramolecular directed C-H arylation reactions in acetic acid . Although not directly synthesizing this compound, this approach could potentially be adapted for its synthesis by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of compounds similar to this compound has been studied using various spectroscopic techniques. For instance, the electronic absorption, excitation, and fluorescence properties of related methanone compounds have been investigated, revealing that the molecular structure can exhibit dual fluorescence with weak charge transfer separation . These findings suggest that the molecular structure of this compound could also present interesting spectroscopic properties.
Chemical Reactions Analysis
The chemical reactivity of quinoxaline derivatives can be quite diverse. For example, a study on the heteroarylation of acetonitriles has shown that α-chloroquinoxalines can react with pyridin-2-yl and quinolin-2-ylacetonitriles, primarily at the methylene group, to form amino-substituted pyrrolo[2,3-b]quinoxalines . This indicates that this compound could potentially undergo similar reactions, leading to a variety of heteroaryl-substituted products.
Physical and Chemical Properties Analysis
While specific physical and chemical properties of this compound are not directly reported, related compounds have been synthesized and characterized. For instance, a series of 1-(5-(2-tolyloxyquinoline-3-yl)-2-(pyridine-4-yl)-1,3,4-oxidiazol-3(2H)-yl)ethanones were synthesized and their structures confirmed by elemental analyses, IR, 1H NMR, and mass spectral data . These techniques could be applied to determine the physical and chemical properties of this compound, such as solubility, melting point, and stability.
科学的研究の応用
Catalytic Behavior and Ethylene Reactivity
Research on quinoxaline derivatives has led to the synthesis of new compounds exhibiting catalytic behavior towards ethylene reactivity. The study by Sun et al. (2007) synthesized 1-(6-(quinoxalin-2-yl)pyridin-2-yl)ethanone, which was further utilized to prepare a series of compounds exhibiting good catalytic activities for ethylene oligomerization and polymerization. These findings open pathways for developing novel catalysts in industrial polymer production (Sun et al., 2007).
Anticancer Potential
Another area of application is in the development of anticancer agents. A study by Via et al. (2008) discovered a new anilino-3H-pyrrolo[3,2-f]quinoline derivative with high antiproliferative activity, suggesting its potential as an anti-cancer agent. This compound acts by intercalating with DNA and inhibiting DNA topoisomerase II, indicating the therapeutic potential of quinoxaline derivatives in cancer treatment (Via et al., 2008).
Synthesis and Chemical Properties
Quinoxaline derivatives are also significant in the synthesis of novel compounds with diverse chemical properties. Abdula et al. (2018) demonstrated the synthesis of chalcone-substituted quinoxalines using both conventional heating and ultrasound-assisted methods, revealing the efficiency and versatility of these synthetic approaches (Abdula et al., 2018).
Antimicrobial Activity
Research into quinoxaline derivatives has also included the exploration of their antimicrobial properties. Srivani et al. (2019) described the synthesis of 1-methyl-3-(quinoxalin-2-yl)pyrrolidin-2-one and investigated its antimicrobial activity, indicating the potential use of quinoxaline derivatives in developing new antimicrobial agents (Srivani et al., 2019).
Heterocyclic Chemistry
The compound has also played a role in heterocyclic chemistry, serving as a precursor in the synthesis of novel heterocyclic compounds. Moustafa (2003) reported the synthesis of various heterocycles of pharmaceutical interest, starting from related quinoxaline derivatives, highlighting the broad applicability of quinoxaline chemistry in drug discovery and development (Moustafa, 2003).
将来の方向性
作用機序
Target of Action
The compound 1-(1-(Quinoxalin-2-yl)pyrrolidin-3-yl)ethanone, also known as QPE, is a chemical compound with several potential scientific and industrial applications. It has been found to interact with a variety of targets. Derivatives of this compound have been studied as antiparasitic agents, as well as data have been obtained on their antifungal activity . They have been applied as ligands of 5-HT 3 receptors, inhibitors of human protein kinase CK2, AKT kinase, enzymes RAD51, FAAH, and MAGL, as well as the protein tyrosine phosphatase 1B .
Mode of Action
This can result in a variety of effects, depending on the specific target and the context in which the interaction occurs .
Biochemical Pathways
The biochemical pathways affected by this compound are diverse, reflecting the compound’s wide range of targets. For example, when acting as an inhibitor of human protein kinase CK2, it can affect the phosphorylation of proteins, a key process in many cellular functions . .
Result of Action
The molecular and cellular effects of this compound’s action depend on the specific target and the context of the interaction. For example, when acting as an inhibitor of human protein kinase CK2, it can affect the phosphorylation of proteins, potentially influencing cell signaling and other cellular processes . Some of these compounds have been shown to possess analgesic, antileukemic, and tuberculostatic activity .
特性
IUPAC Name |
1-(1-quinoxalin-2-ylpyrrolidin-3-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c1-10(18)11-6-7-17(9-11)14-8-15-12-4-2-3-5-13(12)16-14/h2-5,8,11H,6-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MASKKZQOOMCUDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCN(C1)C2=NC3=CC=CC=C3N=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3,7-Dimethyl-5-oxo-5,8-dihydro-[1,2,4]triazolo-[4,3-a]pyrimidin-6-yl)-acetic acid](/img/structure/B2516906.png)
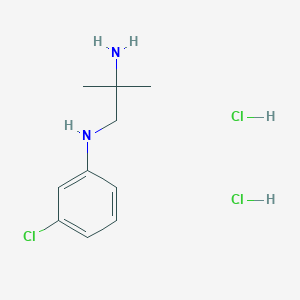
![2-amino-4-phenylthiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2516908.png)
![4-(2,5-Dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B2516909.png)
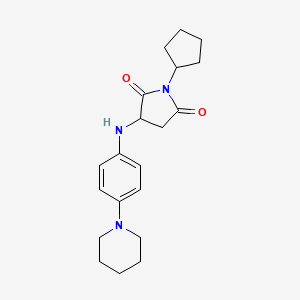
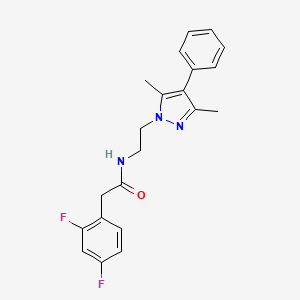
![Bicyclo[6.2.0]decane-9-carboxylic acid](/img/structure/B2516914.png)
![Ethyl 7-(pyridin-3-yl)-5-(trifluoromethyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2516915.png)
![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2516918.png)
![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(2-chlorophenyl)acetonitrile](/img/structure/B2516919.png)

